molecular formula C14H12N2O B3074410 3-[(2-Hydroxybenzyl)amino]benzonitrile CAS No. 1019621-52-3

3-[(2-Hydroxybenzyl)amino]benzonitrile

Cat. No. B3074410
CAS RN: 1019621-52-3
M. Wt: 224.26 g/mol
InChI Key: QLPQWCBVRHNVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Hydroxybenzyl)amino]benzonitrile is a biochemical used for proteomics research . It has a molecular formula of C14H12N2O and a molecular weight of 224.26 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The structure of the organic molecules was confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C14H12N2O and a molecular weight of 224.26 .


Chemical Reactions Analysis

This compound has been studied as an effective corrosion inhibitor for mild steel in HCl medium . The corrosion inhibition performances were investigated using electrochemical measurements and surface analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 120–120.7 °C . The IR spectrum shows peaks at 3200 cm^-1 (N–H), 2200 cm^-1 (C≡N), and 2300 cm^-1 (C–H str.) .

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxybenzyl)amino]benzonitrile is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. This interaction leads to changes in the fluorescence properties of this compound, which can be used to monitor the binding of this compound to biomolecules.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make this compound a promising candidate for the development of drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-[(2-Hydroxybenzyl)amino]benzonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and exhibits strong fluorescence properties. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous environments. This compound can also exhibit photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for research on 3-[(2-Hydroxybenzyl)amino]benzonitrile. One direction is the development of this compound-based sensors for the detection of various analytes. Another direction is the development of this compound-based drugs for the treatment of diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interactions with biomolecules. Finally, more studies are needed to explore the potential advantages and limitations of this compound for lab experiments.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its strong fluorescence properties and interesting biochemical and physiological effects make it an ideal candidate for the development of fluorescent sensors and drugs for the treatment of diseases. While there are some limitations to working with this compound, there are also many opportunities for future research on this compound.

Scientific Research Applications

3-[(2-Hydroxybenzyl)amino]benzonitrile has been extensively studied for its potential applications in scientific research. One of the key applications of this compound is in the field of fluorescent sensors. This compound has been found to exhibit strong fluorescence properties, which makes it an ideal candidate for the development of fluorescent sensors for the detection of various analytes. This compound-based sensors have been developed for the detection of metal ions, amino acids, and other small molecules.

Safety and Hazards

3-[(2-Hydroxybenzyl)amino]benzonitrile is intended for research use only and is not intended for diagnostic or therapeutic use . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name

3-[(2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,16-17H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQWCBVRHNVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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